WDR5-0103: A Technical Guide to its Mechanism of Action
WDR5-0103: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the mechanism of action for WDR5-0103, a small-molecule antagonist of the WD repeat-containing protein 5 (WDR5). WDR5 is a critical scaffolding protein, essential for the assembly and enzymatic activity of multiple histone methyltransferase complexes, most notably the Mixed-Lineage Leukemia (MLL) complex. The dysregulation of these complexes is implicated in various cancers, making WDR5 a compelling therapeutic target.
Core Mechanism of Action: Competitive Antagonism
WDR5-0103 functions as a potent and selective antagonist that directly targets WDR5.[1] Its primary mechanism involves competitively binding to a shallow, hydrophobic pocket on the surface of WDR5.[2][3] This pocket is the same site that recognizes and binds a conserved arginine-containing sequence, known as the WDR5-interacting (WIN) motif, present in the MLL protein.[2] It is also the same pocket responsible for binding the N-terminal tail of histone H3.[2][4]
By occupying this crucial binding site, WDR5-0103 physically obstructs the interaction between WDR5 and the MLL catalytic subunit.[3][5] The association between WDR5 and MLL is essential for the structural integrity and catalytic function of the MLL core complex, which is responsible for the di- and tri-methylation of histone H3 at lysine (B10760008) 4 (H3K4).[2][6] Consequently, the disruption of the WDR5-MLL interaction by WDR5-0103 leads to a dose-dependent inhibition of the MLL complex's methyltransferase activity.[2][3]
Signaling Pathway and Disruption by WDR5-0103
The MLL complex, a member of the SET1/COMPASS family, plays a pivotal role in epigenetic regulation. WDR5 acts as a core scaffolding component, bringing together the catalytic MLL subunit with other essential proteins like RbBP5, ASH2L, and DPY30 to form a functional enzyme. This complex then methylates H3K4, an epigenetic mark strongly associated with transcriptionally active chromatin. WDR5-0103 intervenes at the critical point of complex assembly.
WDR5-0103 directly competes with the MLL 'WIN' motif for the same binding pocket on WDR5, preventing the formation of a stable, active MLL complex. This leads to a reduction in H3K4 methylation at target gene loci.
Quantitative Data Summary
The inhibitory and binding activities of WDR5-0103 have been quantified through various biochemical and biophysical assays. The data highlights its potency and the competitive nature of its mechanism.
| Parameter | Value | Method | Target | Notes | Reference |
| Binding Affinity (Kd) | 450 nM | Isothermal Titration Calorimetry (ITC) | Human WDR5 | Direct binding measurement. | [1][7] |
| IC50 | 39 ± 10 µM | In vitro HMT Assay | MLL Trimeric Complex (0.125 µM) | Inhibition of methyltransferase activity. | [2] |
| IC50 | 83 ± 10 µM | In vitro HMT Assay | MLL Trimeric Complex (0.5 µM) | Demonstrates dependence on protein concentration, consistent with a competitive mechanism. | [2] |
| IC50 | 280 ± 12 µM | In vitro HMT Assay | MLL Trimeric Complex (1.0 µM) | Further confirms competitive binding at higher enzyme concentrations. | [2] |
Experimental Protocols
1. Isothermal Titration Calorimetry (ITC) for Binding Affinity
This biophysical technique directly measures the heat released or absorbed during a binding event, allowing for the accurate determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.
-
Materials : Purified human WDR5 protein, WDR5-0103 compound, ITC buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl).
-
Instrumentation : VP-ITC MicroCalorimeter or similar instrument.
-
Procedure :
-
Purified WDR5 is extensively dialyzed against the ITC buffer.
-
The sample cell (approx. 1.4 mL) is filled with WDR5 solution at a concentration of ~25 µM.
-
The injection syringe is filled with WDR5-0103 at a concentration of ~0.2 mM, dissolved in the same ITC buffer.
-
The experiment is performed at 25°C.
-
A series of small injections (e.g., 10 µL) of the WDR5-0103 solution are made into the sample cell containing WDR5.
-
The heat change after each injection is measured and integrated.
-
The resulting data of heat change per mole of injectant versus the molar ratio of ligand to protein is fitted to a one-site binding model to determine the Kd.[2]
-
2. In Vitro MLL Histone Methyltransferase (HMT) Assay
This biochemical assay measures the catalytic activity of the MLL complex by quantifying the transfer of a methyl group from a donor (S-adenosyl methionine) to a histone substrate.
-
Materials : Reconstituted MLL core complex (trimeric or tetrameric), histone H3 substrate (peptide or full-length), S-[3H]-adenosyl-L-methionine (3H-SAM) as methyl donor, WDR5-0103, reaction buffer.
-
Procedure :
-
The pre-formed MLL complex is incubated at various concentrations (e.g., 0.125 µM to 1.0 µM) in the reaction buffer.
-
WDR5-0103 is added at a range of concentrations to different reaction wells.
-
The reaction is initiated by adding the histone H3 substrate and 3H-SAM.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a set time.
-
The reaction is stopped, and the radiolabeled histone H3 product is separated from the unreacted 3H-SAM, typically by spotting the reaction mixture onto phosphocellulose paper and washing.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
The percentage of inhibition at each WDR5-0103 concentration is calculated relative to a DMSO control.
-
IC50 values are determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]
-
Cellular and In Vivo Activity
-
Cancer Cell Lines : In cellular contexts, WDR5-0103 has been shown to sensitize multidrug-resistant cancer cells (overexpressing ABCB1 or ABCG2) to conventional cytotoxic drugs.[1] It achieves this without altering the expression of the drug transporters, and it can restore drug-induced apoptosis.[1]
-
Neurodegenerative Disease Models : In vivo studies using mouse models of Alzheimer's disease (5xFAD and P301S tau transgenic mice) have demonstrated that WDR5-0103 can cross the blood-brain barrier.[1] Intraperitoneal administration of WDR5-0103 (2.5 mg/kg) reduced H3K4me3 levels in the prefrontal cortex, improved cognitive deficits in behavioral tests, and restored synaptic function.[1]
Specificity and Selectivity
WDR5-0103 exhibits notable selectivity. In a panel of other human histone methyltransferases, including G9a, SUV39H2, PRMT5, and the WDR5-independent H3K4 methyltransferase SETD7, WDR5-0103 showed no significant inhibitory activity at concentrations up to 100 µM.[2] This selectivity underscores that its mechanism is specific to the disruption of the WDR5-dependent MLL complex rather than non-specific enzyme inhibition.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
